
Evenamide
Overview
Description
Evenamide is a chemical compound known for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is a selective voltage-gated sodium channel blocker, targeting subtypes such as Na v 1.3, Na v 1.7, and Na v 1.8. This compound is under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia, showing efficacy in animal models of psychosis, mania, depression, and aggression .
Mechanism of Action
Target of Action
Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.
Mode of Action
This compound interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .
Biochemical Pathways
This compound’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, this compound has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .
Biochemical Analysis
Biochemical Properties
Evenamide is a selective voltage-gated sodium channel blocker . It interacts with, but not limited to, subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It normalizes the excessive synaptic glutamate (without affecting basal levels) produced as a result of NMDAR hypofunction .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly neurons. It inhibits voltage-gated sodium channels and normalizes the excessive synaptic glutamate produced as a result of NMDAR hypofunction . This normalization can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated sodium channels . This inhibition leads to the normalization of excessive synaptic glutamate, which is produced as a result of NMDAR hypofunction . This mechanism allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that this compound has sustained benefits that increased throughout the course of treatment .
Metabolic Pathways
Its mechanism of action suggests it may interact with enzymes or cofactors involved in the regulation of glutamate levels .
Preparation Methods
Evenamide can be synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with 3-butoxyphenylacetic acid.
Amidation: The acid is converted to its corresponding amide using dimethylamine.
Alkylation: The amide is then alkylated with 2-chloroethylamine to form the final product, this compound.
Industrial production methods for this compound involve optimizing these reactions to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Evenamide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phase II Clinical Trials
Recent clinical trials have demonstrated Evenamide's efficacy as an add-on therapy for patients with TRS. Notably:
- Study 014/015 : This open-label trial evaluated this compound in combination with antipsychotics (APs) like risperidone and aripiprazole. The results indicated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores over 1 year:
- 6 weeks : 11.9% improvement
- 6 months : 15.9% improvement
- 1 year : 18.3% improvement
- The proportion of PANSS responders increased from 16.5% at 6 weeks to 47.4% at 1 year .
Safety Profile
This compound has shown a favorable safety and tolerability profile across studies. Adverse events were comparable to placebo, with common side effects including headache and nasopharyngitis. Approximately 96% of participants completed the study without significant complications .
Pilot Study Insights
A pilot study involving 89 patients revealed that this compound significantly improved both PANSS total scores and Clinical Global Impression (CGI) ratings after just four weeks of treatment. The outcomes were promising enough to warrant further investigation into its long-term effects on TRS patients .
Long-Term Efficacy
Data from ongoing studies suggest that the benefits of this compound treatment accumulate over time, with many patients experiencing sustained improvements even after prolonged therapy. This indicates a potential for long-lasting therapeutic effects that could transform treatment protocols for TRS .
Comparative Efficacy Table
Study Duration | PANSS Improvement (%) | Responders (%) | Common Adverse Events |
---|---|---|---|
6 Weeks | 11.9 | 16.5 | Headache, Nasopharyngitis |
6 Months | 15.9 | 39.2 | Headache, Vomiting |
1 Year | 18.3 | 47.4 | Similar to placebo |
Comparison with Similar Compounds
Evenamide is unique compared to other sodium channel blockers due to its selective targeting of specific subtypes and its ability to modulate glutamate release without affecting basal levels. Similar compounds include:
Carbamazepine: Used primarily for epilepsy and bipolar disorder, it also blocks sodium channels but has a broader range of targets.
Lamotrigine: Another sodium channel blocker used for epilepsy and bipolar disorder, with a different mechanism of action compared to this compound.
Phenytoin: Used for epilepsy, it blocks sodium channels but does not have the same selectivity as this compound.
This compound’s unique mechanism and selectivity make it a promising candidate for treating conditions that are not adequately managed by existing therapies .
Biological Activity
Evenamide is a novel chemical entity that has garnered attention for its potential therapeutic effects, particularly in the treatment of treatment-resistant schizophrenia (TRS). This compound is characterized by its selective inhibition of voltage-gated sodium channels (VGSCs) and its unique mechanism of action that distinguishes it from traditional antipsychotics.
This compound specifically targets VGSCs, which play a critical role in neuronal excitability and neurotransmitter release. This inhibition normalizes glutamate release that can be aberrantly increased due to sodium channel activity without affecting basal glutamate levels, thereby mitigating excitotoxicity associated with conditions like schizophrenia . Importantly, this compound is reported to have no biological activity at over 130 other central nervous system (CNS) targets, making it a highly selective agent .
Clinical Efficacy
Recent studies have demonstrated that this compound, when used as an add-on therapy to existing antipsychotic treatments, significantly reduces the severity of symptoms in patients with TRS. Key findings from clinical trials include:
- Study 014/015 Results : In a one-year open-label study, over 70% of patients experienced a clinically significant reduction in disease severity. Approximately 25% achieved remission, defined as no or minimal symptoms for at least six months .
- PANSS Improvement : The Positive and Negative Syndrome Scale (PANSS) total score showed significant improvement over time: 11.9% at six weeks, 15.9% at six months, and 18.3% at one year . The proportion of patients classified as "responders" increased substantially from 16.5% at six weeks to 47.4% at one year .
Safety Profile
This compound has been well-tolerated among participants in clinical trials, with a low incidence of treatment-emergent adverse events. Notably, there were no significant issues related to motor or CNS symptoms, weight gain, or sexual dysfunction observed during the studies . The safety profile suggests that this compound may offer a favorable alternative for patients who have not responded adequately to current antipsychotic therapies.
Data Summary
The following table summarizes key clinical findings regarding the efficacy of this compound:
Time Point | PANSS Improvement (%) | Responder Rate (%) | Remission Rate (%) |
---|---|---|---|
6 Weeks | 11.9 | 16.5 | N/A |
6 Months | 15.9 | 39.2 | N/A |
1 Year | 18.3 | 47.4 | 25 |
Case Studies and Patient Outcomes
In addition to aggregate data from clinical trials, individual case studies provide insight into the real-world application of this compound:
- Case Study Example : A patient with TRS who had previously failed multiple antipsychotic treatments demonstrated significant symptom reduction after being treated with this compound as an adjunct therapy for six months. This patient reported improvements in both positive and negative symptoms, aligning with the trial results indicating enhanced quality of life.
Properties
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBODILPPXVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032897 | |
Record name | Evenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092977-61-1 | |
Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evenamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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